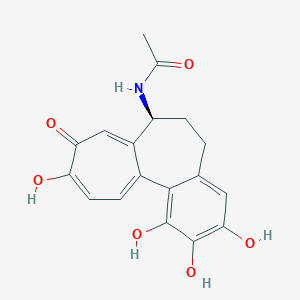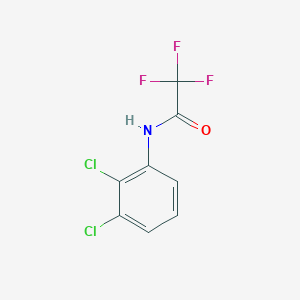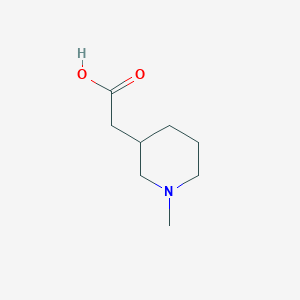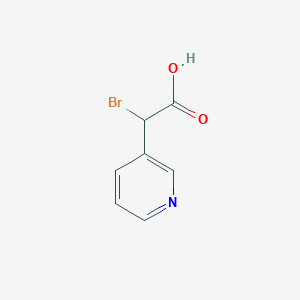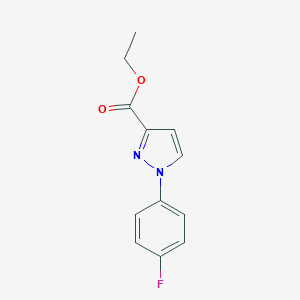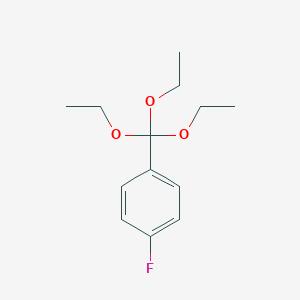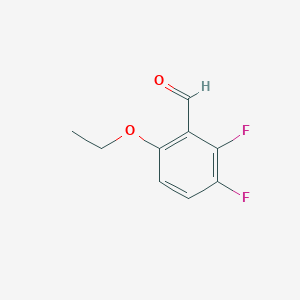
6-Ethoxy-2,3-difluorobenzaldehyde
描述
6-Ethoxy-2,3-difluorobenzaldehyde is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . It is a derivative of benzaldehyde, featuring ethoxy and difluoro substituents on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the ethoxylation of 2,3-difluorobenzaldehyde under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and an appropriate solvent, like ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of 6-Ethoxy-2,3-difluorobenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet the required specifications .
化学反应分析
Types of Reactions
6-Ethoxy-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the ethoxy or difluoro groups.
Major Products Formed
Oxidation: 6-Ethoxy-2,3-difluorobenzoic acid.
Reduction: 6-Ethoxy-2,3-difluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
6-Ethoxy-2,3-difluorobenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential pharmacological properties and as a building block for drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Ethoxy-2,3-difluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and difluoro groups influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential therapeutic effects and industrial applications .
相似化合物的比较
Similar Compounds
2,3-Difluorobenzaldehyde: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
6-Methoxy-2,3-difluorobenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.
6-Ethoxy-2-fluorobenzaldehyde: Contains only one fluorine atom, affecting its chemical behavior and uses.
Uniqueness
6-Ethoxy-2,3-difluorobenzaldehyde is unique due to the presence of both ethoxy and difluoro groups, which impart distinct chemical properties. These substituents enhance its reactivity and make it a valuable intermediate in various synthetic processes and research applications .
属性
IUPAC Name |
6-ethoxy-2,3-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-8-4-3-7(10)9(11)6(8)5-12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFFKGUXHHUHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
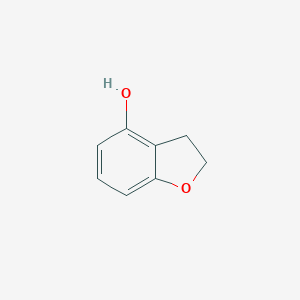
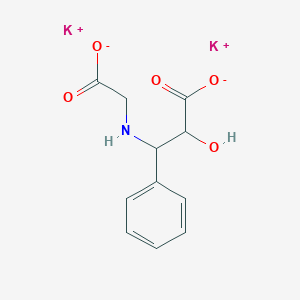
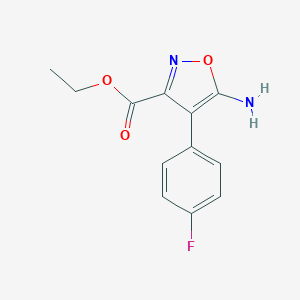
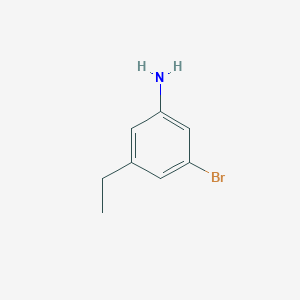
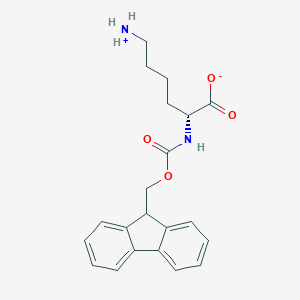
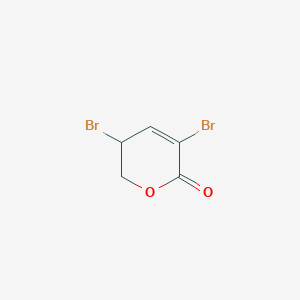
![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)
